Tilianin

Monoamine oxidase inhibition Neuropharmacology Flavonoid glycosylation

This lot of Tilianin (Acacetin-7-O-β-D-glucoside, ≥98%) is differentiated by its 7-O-glucoside moiety, which eliminates MAO inhibition, unlike acacetin. Procure for CaMKIIδ-mediated cardioprotection or mTOR-driven muscle synthesis models. Optimal for CaMKIIδ/JNK/NF-κB signaling in MIRI research, and neuroinflammation studies where MAO confounders are excluded. Use with validated nano-formulation data.

Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
CAS No. 4291-60-5
Cat. No. B192538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTilianin
CAS4291-60-5
SynonymsAcacetin-7-glucoside
Molecular FormulaC22H22O10
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1
InChIKeyNLZCOTZRUWYPTP-MIUGBVLSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tilianin (CAS 4291-60-5): Flavonoid Glycoside Procurement and Pharmacological Baseline


Tilianin (CAS 4291-60-5), also known as acacetin-7-O-β-D-glucoside or moldavoside, is a naturally occurring flavonoid glycoside isolated from medicinal plants including Dracocephalum moldavica and Agastache rugosa [1]. Structurally, it consists of the flavone acacetin conjugated with a glucose moiety at the 7-position, yielding a molecular weight of 446.4 g/mol and conferring distinct physicochemical properties compared to its aglycone counterpart . Tilianin has been documented to exhibit cardioprotective, anti-inflammatory, antioxidant, and metabolic regulatory activities across multiple preclinical models [2]. However, its procurement for research or development purposes requires careful consideration of specific differentiating characteristics that distinguish it from structurally related flavonoids.

Tilianin Procurement: Why Generic Flavonoid Substitution Is Not Scientifically Justified


Flavonoid glycosides within the same structural class are not interchangeable due to marked differences in target engagement, metabolic fate, and functional activity that are dictated by specific glycosylation patterns. Tilianin exemplifies this principle: its 7-O-glucoside moiety fundamentally alters its biological profile compared to its aglycone acacetin and other glycosylated derivatives. Notably, tilianin exhibits negligible monoamine oxidase (MAO) inhibitory activity, whereas acacetin demonstrates potent MAO-A and MAO-B inhibition with IC50 values of 0.19 μM and 0.17 μM respectively [1]. Furthermore, tilianin undergoes distinct glucuronidation kinetics across species and isoforms compared to acacetin, with differential metabolic processing by human UGT enzymes and intestinal microsomes [2]. These molecular-level differences preclude simple substitution and necessitate compound-specific validation for any experimental or therapeutic application.

Tilianin: Product-Specific Quantitative Evidence for Differentiated Selection


Tilianin vs. Acacetin: Differential MAO Inhibitory Activity Dictates Target Application

Tilianin demonstrates negligible inhibitory activity against recombinant human monoamine oxidase A and B, in stark contrast to its aglycone acacetin which exhibits potent inhibition of both isoforms (MAO-A IC50 = 0.19 μM; MAO-B IC50 = 0.17 μM) and reversible competitive inhibition (MAO-A Ki = 0.045 μM; MAO-B Ki = 0.037 μM) [1]. This differential activity is attributed to the 7-O-glucoside moiety present in tilianin, which abrogates MAO inhibitory capacity—a property that can be partially restored by malonylation of the sugar group, as demonstrated by acacetin 7-O-(6-O-malonylglucoside) which exhibits MAO-A IC50 = 2.34 μM and MAO-B IC50 = 1.87 μM [1].

Monoamine oxidase inhibition Neuropharmacology Flavonoid glycosylation

Tilianin Target Engagement: CaMKIIδ Binding with Functional Rescue Abolished by KN93

In silico molecular docking analysis revealed that tilianin interacts with CaMKIIδ with favorable binding performance [1]. Functional validation in ex vivo ischemia/reperfusion (I/R)-injured isolated rat hearts demonstrated that tilianin treatment significantly restored cardiac function parameters including left ventricular systolic pressure (LVSP) and left ventricular developed pressure (LVDP) compared to untreated I/R controls [1]. Critically, pretreatment with KN93, a specific CaMKII inhibitor, completely abolished tilianin-mediated recovery of cardiac function and mitochondrial protection, confirming CaMKIIδ as a direct mechanistic target [1].

Myocardial ischemia-reperfusion injury CaMKII signaling Cardioprotection

Tilianin Dose-Response Cardioprotection: Apoptotic Pathway Modulation in MIRI Model

In a rat myocardial ischemia-reperfusion injury (MIRI) model, tilianin administered at three dose levels (low, medium, high) produced dose-dependent modulation of key apoptotic markers [1]. Medium- and high-dose tilianin treatment significantly increased the anti-apoptotic Bcl-2/Bax expression ratio compared to untreated MIRI controls, with statistical significance at P<0.01 [1]. Additionally, tilianin treatment reduced cleaved caspase-3, caspase-7, and caspase-9 expression levels, and modulated the mitochondrial apoptotic regulators XIAP, HtrA2/Omi, and Smac/Diablo in a dose-responsive manner [1].

Myocardial ischemia-reperfusion injury Apoptosis Cardioprotection

Tilianin Oral Bioavailability Enhancement: Composite Phospholipid Liposomes Increase Systemic Exposure 5.7-Fold

Tilianin exhibits poor oral bioavailability in its native form, limiting its translational potential [1]. A comparative pharmacokinetic study evaluated tilianin-loaded composite phospholipid liposomes (TCPLs) versus tilianin solution following oral administration [1]. TCPL formulation resulted in a 5.7-fold increase in maximum plasma concentration (Cmax) and a 4.6-fold increase in area under the concentration-time curve (AUC) compared to unformulated tilianin solution [1]. This represents a quantifiable, formulation-dependent improvement in systemic exposure.

Pharmacokinetics Oral bioavailability Liposomal formulation

Tilianin Nanocrystal Formulation: 20-Fold Dissolution Rate Improvement Enables Amorphous Stability

Tilianin's poor water solubility (estimated 383.6 mg/L at 25°C based on Log Kow) limits its dissolution and absorption . Nanocrystal formulations of tilianin demonstrate dramatically improved dissolution properties, with dissolution rates approximately 20-fold higher than crude tilianin in both simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) media [1]. These amorphous tilianin nanocrystals remained stable in the amorphous state for at least two months at both 4°C and 25°C storage conditions [1].

Nanocrystal formulation Dissolution enhancement Solubility

Tilianin Procurement: Optimal Research and Industrial Application Scenarios Based on Product-Specific Evidence


CaMKII-Targeted Myocardial Ischemia-Reperfusion Injury Research

Tilianin is optimally suited for ex vivo and in vivo models of myocardial ischemia-reperfusion injury (MIRI) requiring CaMKIIδ pathway modulation. Its demonstrated binding interaction with CaMKIIδ and functional cardioprotection—including restoration of LVSP, LVDP, and ATP concentrations in I/R-injured isolated hearts—validates its utility for mechanistic studies of CaMKII-mediated mitochondrial apoptosis and JNK/NF-κB inflammatory signaling [1]. The dose-dependent modulation of Bcl-2/Bax ratios and caspase activation provides established reference data for experimental dosing (low, medium, high dose tiers) in rat MIRI models with 45-min ischemia and 4-h reperfusion [2]. This scenario excludes flavonoids lacking direct CaMKII target engagement.

Neurodegenerative Disease Research Requiring MAO-Sparing Activity

Tilianin is the appropriate selection for neuroprotection or neuroinflammation studies where monoamine oxidase (MAO) inhibition must be excluded as a confounding variable. Unlike its aglycone acacetin—which potently inhibits MAO-A (IC50 0.19 μM) and MAO-B (IC50 0.17 μM)—tilianin exhibits negligible MAO inhibitory activity [1]. This differential is critical for studies investigating mechanisms independent of monoamine metabolism. Tilianin has demonstrated cognitive improvement in vascular dementia rodent models via miR-193b-3p/CaM and miR-152-3p/CaMKIIα-mediated inflammatory and apoptotic pathways [2], and is the subject of granted patents for Parkinson's disease applications, with documented restoration of dopaminergic neuron loss and behavioral improvement in MPTP-induced models [3].

Bioavailability-Optimized In Vivo Pharmacological Studies

For oral in vivo studies requiring therapeutically relevant tilianin plasma concentrations, procurement of tilianin in validated formulation formats is essential. Native tilianin exhibits poor oral bioavailability; however, composite phospholipid liposome (TCPL) formulation increases Cmax by 5.7-fold and AUC by 4.6-fold compared to tilianin solution [1]. Alternatively, tilianin nanocrystals provide approximately 20-fold dissolution rate enhancement in SGF and SIF media with confirmed amorphous stability for at least two months at 4°C and 25°C [2]. For applications requiring reduced enterohepatic recirculation-associated gastrointestinal toxicity, folic acid-modified nanocrystal liposomes (FA-Lipo@Til NCs) achieve 9.43-fold higher AUC0-∞ compared to crude tilianin while eliminating secondary absorption peaks [3].

Muscle Function and Protein Synthesis Research

Tilianin is positioned for research on muscle protein synthesis and muscular disease models based on patent-protected mechanistic evidence. According to pending patent application data, tilianin increases mTOR activity—a central regulator of muscle protein synthesis—and reduces mRNA expression of MuRF-1 and atrogin-1, which are critical mediators of muscle protein degradation [1]. This dual mechanism supports applications in sarcopenia, muscular atrophy, muscular dystrophy, atony, and cachexia research models. The patent documentation provides a defined intellectual property landscape and mechanistic framework that distinguishes tilianin from flavonoids lacking documented muscle-specific anabolic/anti-catabolic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tilianin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.